molecular formula C11H8N2O B1368616 4-(4-Cyanophenyl)-4-oxobutyronitrile CAS No. 898767-45-8

4-(4-Cyanophenyl)-4-oxobutyronitrile

Cat. No. B1368616
CAS RN: 898767-45-8
M. Wt: 184.19 g/mol
InChI Key: AOKNUQCFRRIXHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Cyanophenyl)-4-oxobutyronitrile” has been reported in the literature. For instance, the synthesis of a new multifunctional Morita-Baylis-Hillman (MBH) adduct ligand Methyl 2- ( (4-cyanophenyl) (hydroxy)methyl)acrylate (L ”x) and its corresponding metal complexes with Cr 3+, Co 3+, Ni 2+, Mn 2+, and Cu 2+ ions has been described . Another study reported the synthesis of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles that demonstrated potent and selective antitumor activity .


Molecular Structure Analysis

The molecular structure of “4-(4-Cyanophenyl)-4-oxobutyronitrile” can be analyzed using various spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1 H NMR . The X-ray crystallography result of a synthesized thiourea derivative at room temperature exhibits that the compound (C 15 H 11 N 3 OS) crystallized in triclinic with the space group P-1 .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Cyanophenyl)-4-oxobutyronitrile” or similar compounds can be complex and varied. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Cyanophenyl)-4-oxobutyronitrile” can be determined using various analytical techniques. For instance, the molecular weight, XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area can be computed .

Scientific Research Applications

Chemical Synthesis and Compound Formation

4-(4-Cyanophenyl)-4-oxobutyronitrile and its derivatives have been extensively studied in the field of chemical synthesis. Research demonstrates its utility in forming various heterocyclic compounds, such as thiazoles, pyrrolo[2,1-b]thiazoles, and pyridazinones, which have potential applications in pharmaceuticals and materials science. For instance, Volovenko et al. (2001) explored the formation of 4-dialkylamino-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles through reactions involving 4-aryl-2-cyanomethylthiazoles (Volovenko, Volovnenko, & Tverdokhlebov, 2001). Similarly, El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, to synthesize a novel series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Photophysical and Electrochemical Applications

In the realm of photophysics and electrochemistry, compounds related to 4-(4-Cyanophenyl)-4-oxobutyronitrile have been investigated for their unique properties. Howell et al. (1992) conducted a study on the laser-induced fluorescence spectroscopy of N-(4-cyanophenyl) carbazole, highlighting its potential in advanced spectroscopic applications (Howell, Taylor, & Phillips, 1992). Additionally, Wang et al. (2009) synthesized (4-cyanophenyl)porphyrins and evaluated their properties for singlet-oxygen photogeneration and DNA photocleavage, which could be relevant in photodynamic therapy (Wang, Poon, Wong, Wong, Choi, Kwong, Zhang, & Li, 2009).

Material Science and Polymer Research

In the field of materials science and polymer research, derivatives of 4-(4-Cyanophenyl)-4-oxobutyronitrile have been utilized to enhance the properties of various materials. For example, Terekhov et al. (2019) introduced Bis(4-cyanophenyl) phenyl phosphate as a viscosity reducing comonomer for phthalonitrile resins, improving their processing properties for potential industrial applications (Terekhov, Aleshkevich, Afanaseva, Nechausov, Babkin, Bulgakov, Kepman, & Avdeev, 2019).

Environmental and Biological Studies

In environmental and biological contexts, the biotransformation of cyanomethyl benzonitrile compounds, which are structurally similar to 4-(4-Cyanophenyl)-4-oxobutyronitrile, has been explored. Dadd et al. (2001) researched the regioselective biotransformation of these compounds by the soil bacterium Rhodococcus rhodochrous, which could have implications in environmental bioremediation (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).

properties

IUPAC Name

4-(3-cyanopropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKNUQCFRRIXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642225
Record name 4-(3-Cyanopropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)-4-oxobutyronitrile

CAS RN

898767-45-8
Record name 4-Cyano-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Cyanopropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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